![molecular formula C22H17Cl2NO4S B461458 isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 923553-19-9](/img/structure/B461458.png)

isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

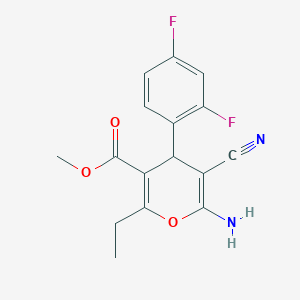

This compound is a complex organic molecule that contains several functional groups and rings, including a thiochromeno[4,3-b]pyran ring, an isopropyl group, and a carboxylate group. It also has a 2,4-dichlorophenyl group and an amino group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the thiochromeno[4,3-b]pyran ring, the introduction of the 2,4-dichlorophenyl group, and the attachment of the isopropyl and carboxylate groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of functional groups like the amino group and the carboxylate group could make it reactive towards certain reagents .科学的研究の応用

Antiallergic Activity

Studies have shown that certain derivatives of the compound , particularly those with an isopropyl group at specific positions, exhibit significant antiallergic activity. For instance, a research effort led by Nohara et al. (1985) synthesized a series of compounds, including 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acid derivatives, which demonstrated up to 184 times the potency of disodium cromoglycate in antiallergic tests. These findings suggest the compound's potential application in developing new antiallergic medications (Nohara et al., 1985).

Synthesis and Reactivity

Another aspect of research focuses on the synthetic pathways and reactivity of the compound. Studies by Sahu et al. (2015) have explored efficient and economical methods for synthesizing tetrasubstituted thiophenes, including derivatives of the targeted compound, showcasing its versatility in organic synthesis (Sahu et al., 2015). Similarly, research on the synthesis of metabolites and degradation products of related compounds has provided insights into their behavior and potential applications in drug development and other areas of chemical research (Ukawa et al., 1985).

Material Science and Corrosion Inhibition

Recent studies have also explored the application of pyran derivatives, closely related to the compound of interest, in material science, particularly in corrosion inhibition. For example, research by Saranya et al. (2020) demonstrated the efficacy of pyran derivatives in mitigating mild steel corrosion in acidic environments, highlighting the compound's potential utility in industrial applications to protect metals from corrosion (Saranya et al., 2020).

Antimicrobial Activity

Furthermore, derivatives of the compound have been studied for their antimicrobial properties. Ghashang et al. (2013) synthesized a series of chromeno[2,3-d]pyrimidinone derivatives and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains, suggesting the potential application of these compounds in developing new antimicrobial agents (Ghashang et al., 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

propan-2-yl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2NO4S/c1-10(2)28-21(26)18-16(12-8-7-11(23)9-14(12)24)17-19(29-20(18)25)13-5-3-4-6-15(13)30-22(17)27/h3-10,16H,25H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEUFJDMXPYFAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)SC4=CC=CC=C42)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[3-Cyano-6-(2-furyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)proline](/img/structure/B461375.png)

![1-({[6-Tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)proline](/img/structure/B461378.png)

![2'-amino-7-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B461386.png)

![Methyl 2-amino-4-(4-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461387.png)

![4-Amino-6-(3-bromo-4-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile](/img/structure/B461388.png)

![2-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B461389.png)

![Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-[2-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B461390.png)

![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B461391.png)

![6-Amino-3-tert-butyl-4-(6-chloro-1,3-benzodioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461393.png)

![2-Amino-7,9-dimethyl-2',3',5',6'-tetrahydrospiro[pyrano[2',3':4,5]thieno[2,3-b]pyridine-4,4'-thiopyran]-3-carbonitrile](/img/structure/B461395.png)

![propan-2-yl 6'-amino-5'-cyano-2',4-dimethyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate](/img/structure/B461396.png)